molecular formula C31H26N2O7 B14038670 Fmoc-D-Tyr(Bzl,3-NO2)-OH

Fmoc-D-Tyr(Bzl,3-NO2)-OH

Cat. No.: B14038670
M. Wt: 538.5 g/mol
InChI Key: RRVCKQIBDINWRU-HHHXNRCGSA-N
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Description

Fmoc-D-Tyr(Bzl,3-NO2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl (Bzl) group, and a nitro group at the 3-position. This compound is often used in peptide synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Tyr(Bzl,3-NO2)-OH typically involves several steps:

    Protection of the Amino Group: The amino group of D-tyrosine is protected using the Fmoc group. This is usually achieved by reacting D-tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.

    Introduction of the Benzyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done using benzyl bromide in the presence of a base.

    Nitration: The benzyl-protected tyrosine is then nitrated at the 3-position using a nitrating agent like nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be removed under hydrogenolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Hydrogen gas with palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Removal of the benzyl group to yield the free hydroxyl compound.

Scientific Research Applications

Fmoc-D-Tyr(Bzl,3-NO2)-OH: is used in various scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biological Studies: It is used to study the role of tyrosine residues in proteins.

    Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs.

    Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-D-Tyr(Bzl,3-NO2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and elongation of the peptide chain. The benzyl and nitro groups provide additional functionalization, which can be exploited for specific biochemical interactions.

Comparison with Similar Compounds

Fmoc-D-Tyr(Bzl,3-NO2)-OH: can be compared with other tyrosine derivatives:

    Fmoc-D-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Fmoc-D-Tyr(3-NO2)-OH: Lacks the benzyl group, making it less hydrophobic.

    Fmoc-L-Tyr(Bzl,3-NO2)-OH: The L-isomer of the compound, which may have different biological activity.

Conclusion

This compound: is a versatile compound used in peptide synthesis and various scientific research applications. Its unique chemical structure allows for specific modifications and interactions, making it valuable in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C31H26N2O7

Molecular Weight

538.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m1/s1

InChI Key

RRVCKQIBDINWRU-HHHXNRCGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

Origin of Product

United States

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